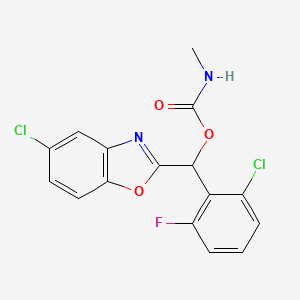
(5-Chloro-1,3-benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-1,3-benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N-methylcarbamate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoxazole ring, chlorinated phenyl groups, and a carbamate moiety. It is used in various scientific research applications due to its distinctive reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1,3-benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N-methylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Carbamate Formation: The final step involves the reaction of the chlorinated intermediate with methyl isocyanate to form the N-methylcarbamate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloro-1,3-benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Products: Compounds with reduced chlorinated phenyl groups.
Substituted Derivatives: Compounds with various substituents replacing the chlorine atoms.
Applications De Recherche Scientifique
(5-Chloro-1,3-benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N-methylcarbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (5-Chloro-1,3-benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to altered cellular responses.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Chloro-1,3-benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N-methylcarbamate: Known for its unique combination of benzoxazole and carbamate moieties.
Oxazepam: A benzodiazepine derivative with a similar benzoxazole ring but different pharmacological properties.
Gold(III) Metalloantibiotic: A compound with antimicrobial properties, structurally different but with similar biological applications.
Uniqueness
This compound stands out due to its specific chemical structure, which imparts unique reactivity and potential biological activities. Its combination of benzoxazole and carbamate moieties makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
104029-96-1 |
|---|---|
Formule moléculaire |
C16H11Cl2FN2O3 |
Poids moléculaire |
369.2 g/mol |
Nom IUPAC |
[(5-chloro-1,3-benzoxazol-2-yl)-(2-chloro-6-fluorophenyl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C16H11Cl2FN2O3/c1-20-16(22)24-14(13-9(18)3-2-4-10(13)19)15-21-11-7-8(17)5-6-12(11)23-15/h2-7,14H,1H3,(H,20,22) |
Clé InChI |
SULUXWANGSYAJA-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC(C1=C(C=CC=C1Cl)F)C2=NC3=C(O2)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14340111.png)
![3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid](/img/structure/B14340119.png)
![1-[4-(4,5,6,7-Tetrahydro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14340128.png)

![5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene](/img/structure/B14340136.png)
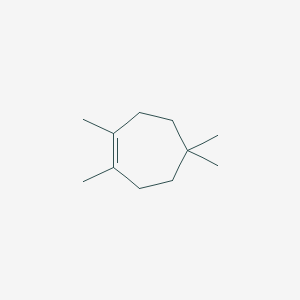
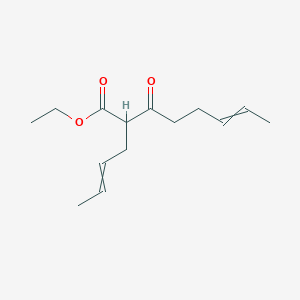
![(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine](/img/structure/B14340150.png)
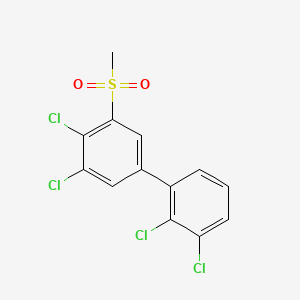

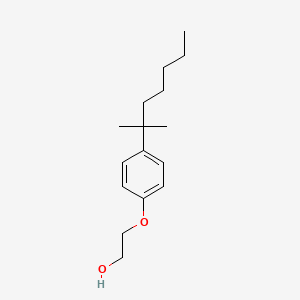
![3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14340163.png)
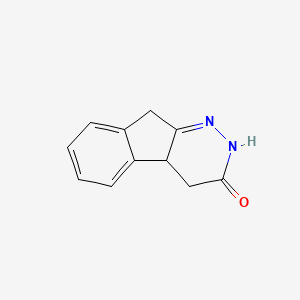
![2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate](/img/structure/B14340189.png)
